

Monolinolein: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of **monolinolein**, a monoacylglycerol with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its role in biological signaling pathways.

Chemical Identification and Properties

Monolinolein is a monoglyceride consisting of a glycerol molecule esterified with one molecule of linoleic acid. Depending on the position of the esterification on the glycerol backbone, it can exist as two primary isomers: **1-monolinolein** and **2-monolinolein**. A mixture of these, or an unspecified isomer, is often referred to as glyceryl monolinoleate.

Table 1: CAS Numbers and Synonyms of Monolinolein Isomers



Isomer/Mixture	CAS Number	Synonyms
1-Monolinolein	2277-28-3	1-Glyceryl linoleate, α- Monolinolein, 1-Linoleoyl-rac- glycerol, Glyceryl-1-mono- linoleate
2-Monolinolein	3443-82-1	2-Glyceryl linoleate, β- Monolinolein, 2- Linoleoylglycerol
Monolinolein (unspecified)	26545-74-4	Glyceryl monolinoleate, Linoleic acid monoglyceride

Table 2: Physicochemical Properties of Monolinolein

Property	1-Monolinolein	2-Monolinolein	Monolinolein (unspecified)
Molecular Formula	С21H38O4[<mark>1</mark>]	C21H38O4	C21H38O4[2]
Molecular Weight	354.52 g/mol [1]	354.52 g/mol	354.52 g/mol [2]
Appearance	Colorless to pale yellow liquid[2]	Liquid	Slightly yellow liquid
Melting Point	14-15 °C	Not available	14-15 °C
Boiling Point	485.0 ± 40.0 °C (Predicted)	Not available	Not available
Density	$0.981 \pm 0.06 \text{ g/cm}^3$ (Predicted)	Not available	~1.05 g/cm³
Solubility	Slightly soluble in chloroform, ethyl acetate, and methanol.	Not available	Soluble in DMSO.

Experimental Protocols



Synthesis of 1-Monolinolein via Lipase-Catalyzed Esterification

This protocol describes the enzymatic synthesis of 1-monolinolein, which offers high selectivity and mild reaction conditions.

Materials:

- · Linoleic acid
- Glycerol
- Immobilized lipase (e.g., Novozym 435)
- Organic solvent (e.g., tert-butanol)
- Molecular sieves
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

- Reactant Preparation: Dissolve linoleic acid and glycerol in a molar ratio of 1:5 in tertbutanol. The excess glycerol helps to shift the equilibrium towards monoglyceride formation.
- Enzymatic Reaction: Add immobilized lipase (e.g., 10% by weight of linoleic acid) and molecular sieves (to remove water produced during the reaction) to the mixture.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring for 24-48 hours.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Enzyme Removal: After the reaction, remove the immobilized lipase by filtration.



- Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
- Purification: Purify the resulting mixture of mono-, di-, and triglycerides by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate 1monolinolein from other components.
- Characterization: Confirm the structure and purity of the synthesized 1-monolinolein using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Evaluation of Transdermal Drug Delivery Enhancement

This protocol outlines a method to assess the ability of **monolinolein** to enhance the permeation of a drug across the skin, a crucial aspect of its use in topical and transdermal formulations.

Materials:

- Franz diffusion cells
- Excised skin (e.g., human or porcine)
- Phosphate-buffered saline (PBS) as the receptor medium
- Model drug (e.g., a fluorescent dye or a specific active pharmaceutical ingredient)
- Monolinolein-based formulation
- Control formulation (without monolinolein)
- High-performance liquid chromatography (HPLC) or a suitable analytical method for drug quantification

Methodology:

• Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

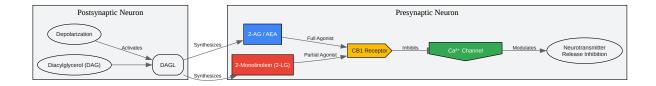


- Equilibration: Equilibrate the skin with PBS in the receptor compartment, maintained at 37°C, for a defined period.
- Formulation Application: Apply a known quantity of the **monolinolein**-containing formulation and the control formulation to the surface of the skin in the donor compartment.
- Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.
- Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time.
 Determine the flux (permeation rate) and the enhancement ratio (flux with monolinolein / flux without monolinolein).

Biological Activity and Signaling Pathways

Monolinolein, particularly 2-**monolinolein** (2-Linoleoylglycerol or 2-LG), has been identified as a signaling molecule within the endocannabinoid system. It acts as a partial agonist at the cannabinoid type 1 (CB1) receptor, thereby modulating the activity of primary endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

Diagram 1: 2-Monolinolein in the Endocannabinoid Signaling Pathway



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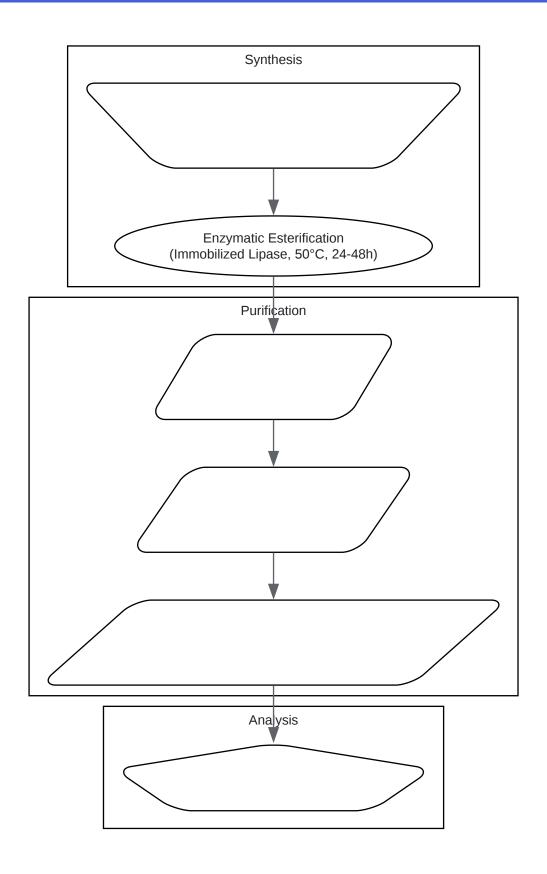


Caption: Endocannabinoid signaling modulation by 2-Monolinolein.

This pathway illustrates that upon depolarization of the postsynaptic neuron, diacylglycerol lipase (DAGL) is activated, leading to the synthesis of both 2-AG/AEA and 2-LG from diacylglycerol (DAG). These endocannabinoids then travel retrogradely to the presynaptic terminal to bind to the CB1 receptor. While 2-AG and AEA are full agonists, 2-LG acts as a partial agonist, leading to a more nuanced modulation of neurotransmitter release by inhibiting presynaptic calcium channels.

Diagram 2: Experimental Workflow for Synthesis and Purification of 1-Monolinolein





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